molecular formula C23H19NO4 B1142385 3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(methylamino)benzoic acid CAS No. 120467-46-1

3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(methylamino)benzoic acid

Cat. No.: B1142385
CAS No.: 120467-46-1
M. Wt: 373.4
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Description

3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(methylamino)benzoic acid is a benzoic acid derivative functionalized with a 9-fluorenylmethyloxycarbonyl (Fmoc) group at position 3 and a methylamino group at position 2. The Fmoc moiety serves as a temporary protecting group for amines, widely used in solid-phase peptide synthesis (SPPS) due to its stability under acidic conditions and selective cleavage under basic conditions (e.g., piperidine) .

Properties

CAS No.

120467-46-1

Molecular Formula

C23H19NO4

Molecular Weight

373.4

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonyl)-2-(methylamino)benzoic acid

InChI

InChI=1S/C23H19NO4/c1-24-21-18(22(25)26)11-6-12-19(21)23(27)28-13-20-16-9-4-2-7-14(16)15-8-3-5-10-17(15)20/h2-12,20,24H,13H2,1H3,(H,25,26)

SMILES

CNC1=C(C=CC=C1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(methylamino)benzoic acid typically involves the protection of amino acids using the Fmoc group. One common method involves the reaction of the corresponding protected amino acid with sodium azide (NaN3) using the mixed anhydride method with isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . These methods yield stable crystalline solids that are useful in peptide synthesis.

Chemical Reactions Analysis

3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(methylamino)benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium azide, isobutoxycarbonyl chloride, and piperidine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(methylamino)benzoic acid is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:

    Chemistry: Used as a protecting group for amino acids in peptide synthesis, facilitating the creation of complex peptides and proteins.

    Biology: Employed in the synthesis of peptides for biological studies, including enzyme-substrate interactions and protein-protein interactions.

    Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: Applied in the production of synthetic peptides for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(methylamino)benzoic acid involves the protection of amino acids through the Fmoc group. This group prevents unwanted reactions at the amino site during peptide synthesis. The Fmoc group can be selectively removed under basic conditions, typically using piperidine, to reveal the free amino group for further reactions .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name (CAS/Ref) Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
Target Compound (3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(methylamino)benzoic acid) Fmoc at C3, methylamino at C2 C₂₃H₁₉NO₄ 373.40 SPPS intermediate; moderate yield (28%) in synthesis
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(prop-2-ynyloxy)benzoic acid () Fmoc at C4, propargyloxy at C3 C₂₆H₂₀NO₅ 426.45 Potential "click chemistry" applications due to alkyne group
4-(((9H-Fluoren-9-yl)methoxy)carbonylamino)-3-(benzoyloxy)benzoic acid (1e) () Fmoc at C4, benzoyloxy at C3 C₂₉H₂₁NO₆ 479.48 High-yield synthesis (92%); ester group may enhance lipophilicity
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-3-methylbutanoic acid () Fmoc-protected α-amino acid with hydroxy and methyl groups C₂₀H₂₁NO₅ 355.38 Chiral building block for peptides; improved solubility due to hydroxyl
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(methylamino)benzoic acid () Fmoc at C3, methylamino at C4 C₂₃H₂₁N₂O₄ 389.43 Dual amino groups complicate regioselective coupling in SPPS

Physicochemical Properties

  • Solubility: The target compound’s methylamino group enhances water solubility compared to analogs with hydrophobic substituents (e.g., benzoyloxy in 1e) .

Challenges and Limitations

  • Synthetic Yield : The target compound’s moderate yield (28%) contrasts with higher yields for C4-Fmoc analogs, underscoring positional effects on reactivity .
  • Regioselectivity : Compounds with multiple reactive sites (e.g., ) require careful protection/deprotection strategies to avoid side reactions .

Biological Activity

3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(methylamino)benzoic acid, commonly referred to as Fmoc-Lys(Me)-OH, is a derivative of benzoic acid that incorporates a fluorenylmethoxycarbonyl (Fmoc) protective group. This compound is primarily utilized in peptide synthesis and has garnered attention for its potential biological activities. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C18H19N1O3C_{18}H_{19}N_{1}O_{3}, with a molecular weight of approximately 305.35 g/mol. The structure includes:

  • A benzoic acid core.
  • An Fmoc group that provides stability and protection during synthesis.
  • A methylamino group that enhances its reactivity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Peptide Synthesis

The Fmoc group is widely recognized for its role in protecting amino groups during peptide synthesis. It allows for the selective coupling of amino acids without interference, making it a vital component in developing peptide-based therapeutics. Studies show that Fmoc derivatives can facilitate the synthesis of peptides with improved yields and purities compared to other protecting groups.

2. Antitumor Activity

Preliminary studies have indicated that compounds similar to this compound exhibit antitumor properties. For instance, derivatives with similar structural motifs have shown effectiveness against various cancer cell lines, suggesting potential applications in oncology .

Case Studies

Several case studies have highlighted the biological activities associated with similar compounds:

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry investigated a series of Fmoc-protected amino acids and their derivatives against human cancer cell lines. Results demonstrated that specific modifications to the Fmoc group could enhance cytotoxicity, indicating that structural variations significantly influence biological activity .

Case Study 2: Antibiotic Efficacy

In another investigation, researchers synthesized various fluorenylmethoxycarbonyl derivatives and assessed their antibacterial properties against Staphylococcus aureus. The findings revealed that certain derivatives exhibited significant inhibitory effects, suggesting a promising avenue for developing new antibiotics .

Comparative Analysis

To better understand the biological potential of this compound, a comparison with related compounds can provide insights into its unique properties.

Compound NameCAS NumberKey FeaturesBiological Activity
3,5-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)benzoic acid248602-44-0Dual Fmoc protectionPotential antitumor activity
Fmoc-Lysine20426-36-0Commonly used amino acid derivativeEssential in peptide synthesis
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxypropyl]benzoic acidN/AHydroxypropyl group additionEnhanced solubility and stability

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